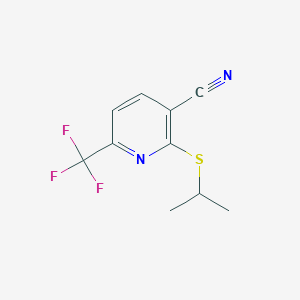
2-(Isopropylsulfanyl)-6-(trifluorométhyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile is a chemical compound that features a trifluoromethyl group and a nicotinonitrile core. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties, such as high electronegativity and lipophilicity .
Applications De Recherche Scientifique
2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of new materials with enhanced properties.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The trifluoromethyl group is known to undergo various reactions with carbon-centered radical intermediates .
Biochemical Pathways
Compounds with a trifluoromethyl group are known to be involved in various radical reactions .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of various drugs .
Result of Action
The trifluoromethyl group is known to affect the properties of various drugs and materials .
Action Environment
The trifluoromethyl group is known to affect the stability of various compounds .
Méthodes De Préparation
The synthesis of 2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and conditions. One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as a trifluoromethylating agent . The reaction conditions are generally mild, and the reagents are inexpensive and easy to handle .
Analyse Des Réactions Chimiques
2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include sodium trifluoromethanesulfinate and various transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Comparaison Avec Des Composés Similaires
2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile can be compared with other trifluoromethyl-substituted compounds, such as:
α-(Trifluoromethyl)styrene derivatives: These compounds are versatile intermediates in organic synthesis and have been used in various reactions.
Trifluoromethyl- or pentafluorosulfanyl-substituted poly-1,2,3-triazole compounds: These compounds are known for their stability and energetic properties.
The uniqueness of 2-(Isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-propan-2-ylsulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S/c1-6(2)16-9-7(5-14)3-4-8(15-9)10(11,12)13/h3-4,6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERFWSWURUMXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=N1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
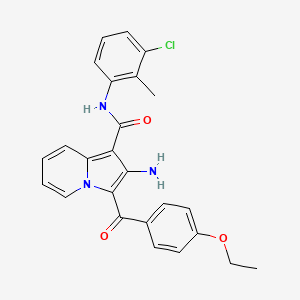
![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)
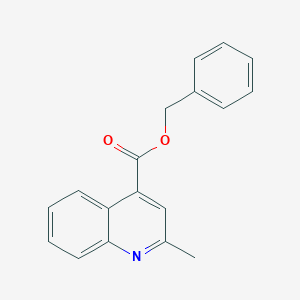
![3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2507750.png)
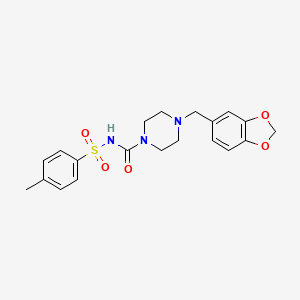
![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2507755.png)
![N-[3-(DIMETHYLAMINO)PROPYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2507756.png)
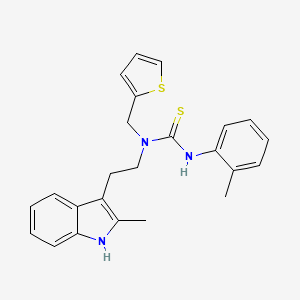

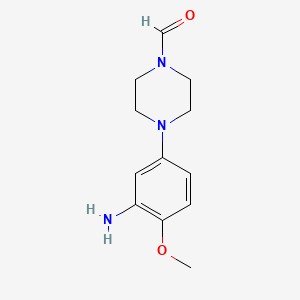
![1-(4-METHYLPHENYL)-3-(5-{[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)UREA](/img/structure/B2507761.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(oxolane-3-carbonyl)piperazine](/img/structure/B2507763.png)
